NUCC-555

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

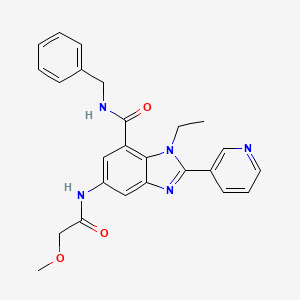

C25H25N5O3 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31) |

InChI Key |

SIXRWSUKYNSLRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2N=C1C3=CN=CC=C3)NC(=O)COC)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

NUCC-555: A Technical Guide to its Mechanism of Action as a Novel Activin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-555 is a novel, small-molecule antagonist of activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily. Identified through virtual high-throughput screening, this compound represents a first-in-class inhibitor that disrupts the formation of the activin A signaling complex. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and other activin pathway modulators.

Introduction to Activin Signaling

Activins are dimeric proteins belonging to the TGF-β superfamily that play crucial roles in a multitude of physiological processes, including cell proliferation, differentiation, apoptosis, and immune response.[1] The canonical activin signaling pathway is initiated by the binding of activin A to its type II receptor, primarily the Activin receptor type-2A (ActRIIA) or -2B (ActRIIB).[2] This ligand-receptor interaction induces the recruitment and phosphorylation of a type I receptor, Activin receptor-like kinase 4 (ALK4).[2][3] The activated ALK4, in turn, phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2][4] Dysregulation of the activin signaling pathway has been implicated in various pathologies, including cancer, fibrosis, and reproductive disorders, making it a compelling target for therapeutic intervention.[1][3]

Mechanism of Action of this compound

This compound functions as an activin antagonist by directly interfering with the formation of the active signaling complex. It was identified from the ZINC database through an in-silico screening for compounds that could bind to a pocket at the interface of the two activin βA subunits.[2][3]

The primary mechanism of this compound involves the disruption of the interaction between the activin A/ActRIIA complex and the type I receptor, ALK4.[3] By binding to activin A, this compound prevents the recruitment of ALK4, thereby inhibiting the downstream phosphorylation of SMAD proteins and subsequent gene transcription.[3] It has been shown that this compound interacts with key residues within the activin A binding pocket, including Trp25, Trp28, Phe55, Tyr93, Lys103, and Asn107.[5]

dot

Caption: Mechanism of this compound Action in the Activin A Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell/System | Assay Type | Reference |

| IC₅₀ (Activin A) | 5.37 ± 4.01 µM | LβT2 cells | FSHβ Transcription Assay | [3] |

| IC₅₀ (Myostatin) | 47.92 ± 34.02 µM | LβT2 cells | FSHβ Transcription Assay | [3] |

| ALK4 Binding | Nearly complete antagonism at 25 µM | In vitro | Blitz Binding System | [3] |

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies.

Virtual High-Throughput Screening

-

Objective: To identify potential small-molecule inhibitors of activin A.

-

Methodology: A ligand-binding groove identified at the interface of the two activin βA subunits was used as a target for in silico screening of the ZINC database, which contained 18 million compounds at the time of the study.[2][3]

Blitz Competition Binding Assay

-

Objective: To determine if this compound interferes with the binding of activin A to its receptors.

-

Methodology: A Blitz binding system with Dip and Read protein A biosensors was utilized. The assay monitored the interaction between the activin A/ActRIIA-extracellular domain (ECD) complex and the ALK4-ECD-Fc fusion protein in the presence and absence of this compound.[3] The binding of activin A to ActRIIA-ECD-Fc was also assessed.[3] this compound was tested at concentrations ranging from 0.4 to 25 µM.[3]

dot

Caption: Workflow for the Blitz Competition Binding Assay.

In Vitro Functional Assays

-

Objective: To assess the functional antagonism of activin A by this compound in cellular contexts.

-

Methodologies:

-

FSHβ Transcription Assay: LβT2 pituitary gonadotrope cells were used to measure the inhibition of activin A-induced follicle-stimulating hormone (FSH) beta subunit transcription.[3]

-

HepG2 Cell Apoptosis Assay: The ability of this compound to inhibit activin A-induced apoptosis in HepG2 cells was evaluated.[3]

-

Hepatic Stellate Cell (HSC) Activation: The effect of this compound on activin A-mediated activation of HSCs was examined.[2]

-

Hepatocyte Gene Expression: Primary rat hepatocytes and Huh-7 cells were treated with activin A and this compound, followed by analysis of cell cycle and senescence-related gene expression (e.g., p15INK4b, DEC1, Glb1) via reverse transcription-polymerase chain reaction (RT-PCR).[2]

-

In Vivo Functional Assays

-

Objective: To evaluate the in vivo efficacy of this compound as an activin antagonist.

-

Methodology:

-

Ovariectomized Mouse Model: Ovariectomized mice, which exhibit high serum FSH levels due to the absence of ovarian inhibin, were treated with this compound. The subsequent change in serum FSH levels was measured to assess the antagonist activity of this compound in a physiological context.[3]

-

Liver Regeneration and Fibrosis Models: The therapeutic potential of this compound was investigated in rat models of partial hepatectomy and in rat and mouse models of chronic liver disease induced by thioacetamide (B46855) or carbon tetrachloride.[2]

-

Downstream Cellular and Physiological Effects

The antagonism of activin A signaling by this compound leads to several significant downstream effects:

-

Inhibition of Ovarian Cell Proliferation: this compound has been shown to inhibit activin A-mediated proliferation of ovarian cells.[5]

-

Reduction of FSH Levels: In vivo, this compound treatment leads to a dose-dependent decrease in FSH levels in ovariectomized mice.[3]

-

Blockade of Hepatic Stellate Cell Activation: this compound effectively blocks the activation of hepatic stellate cells (HSCs) mediated by activin A, a key event in liver fibrosis.[2][5]

-

Promotion of Liver Regeneration: By antagonizing activin A, this compound promotes liver regeneration in models of partial hepatectomy.[2]

-

Halting of Liver Fibrosis Progression: In preclinical models of chronic liver disease, this compound administration significantly reduces collagen accumulation and halts the progression of fibrosis.[2]

-

Reversal of Senescence-Related Gene Expression: In hepatocytes, this compound can reverse the activin A-stimulated overexpression of genes associated with the cell cycle and senescence, such as p15INK4b.[2]

Conclusion

This compound is a promising small-molecule antagonist of activin A with a well-defined mechanism of action. It selectively interferes with the formation of the activin A signaling complex, leading to the inhibition of downstream pathways involved in cell proliferation, fibrosis, and hormonal regulation. The data gathered from in vitro and in vivo studies underscore its potential as a therapeutic agent for diseases driven by aberrant activin A signaling. Further investigation and optimization of this compound could pave the way for novel treatments for a range of pathological conditions.

References

- 1. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

NUCC-555: A Novel Activin A Antagonist for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key driver of this pathological process is the upregulation of activin A, a member of the transforming growth factor-β (TGF-β) superfamily. NUCC-555 is a novel, highly specific small-molecule antagonist of activin A that has shown significant promise in preclinical models of liver fibrosis. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

The Role of Activin A in Liver Fibrosis

Activin A plays a multifaceted role in the pathogenesis of liver fibrosis.[1] Its expression is significantly elevated in response to chronic liver injury.[1] Activin A contributes to liver fibrosis through several mechanisms:

-

Inhibition of Hepatocyte Proliferation: Activin A is a potent inhibitor of hepatocyte proliferation, thereby impairing the liver's regenerative capacity. It exerts this effect in part by upregulating cell cycle inhibitors such as p15INK4b.[1]

-

Activation of Hepatic Stellate Cells (HSCs): HSCs are the primary producers of ECM proteins in the fibrotic liver. Upon liver injury, quiescent HSCs transdifferentiate into an activated, myofibroblast-like phenotype. Activin A promotes this activation, leading to increased collagen production.[1]

-

Modulation of Kupffer Cells: Activin A can directly activate Kupffer cells, the resident macrophages of the liver, stimulating them to secrete pro-inflammatory and pro-fibrotic cytokines such as tumor necrosis factor-α (TNF-α) and TGF-β1, which in turn further activate HSCs.[1][2]

This compound: Mechanism of Action

This compound is a small-molecule antagonist that specifically targets activin A. Its primary mechanism of action is the inhibition of the activin A signaling pathway. By binding to activin A, this compound prevents its interaction with its type II receptor (ActRIIA/B), thereby blocking the recruitment and phosphorylation of the type I receptor (ALK4) and the subsequent downstream signaling cascade.[3] This blockade has several beneficial effects in the context of liver fibrosis:

-

Restoration of Liver Regeneration: By inhibiting the anti-proliferative effects of activin A on hepatocytes, this compound promotes liver regeneration.[1]

-

Inhibition of HSC Activation: this compound directly blocks activin A-mediated activation of HSCs, reducing their transformation into collagen-producing myofibroblasts.[1]

-

Suppression of Pro-inflammatory Signaling: By potentially inhibiting the activin A-mediated activation of Kupffer cells, this compound can reduce the secretion of pro-fibrotic cytokines.[1][2]

Signaling Pathways Modulated by this compound

This compound modulates both the canonical (Smad-dependent) and non-canonical (Smad-independent) activin A signaling pathways.

Canonical Smad Signaling Pathway

The canonical activin A pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those involved in cell cycle arrest and fibrosis. This compound blocks the initial receptor activation, thereby preventing the phosphorylation of Smad2/3 and inhibiting this pro-fibrotic signaling cascade.

Non-Canonical Signaling Pathways

Activin A can also signal through non-Smad pathways, including the ERK1/2, p38 MAPK, and PI3K/Akt pathways. These pathways are also implicated in the regulation of cell proliferation, survival, and fibrosis. By blocking the initial ligand-receptor interaction, this compound is expected to inhibit these non-canonical pathways as well.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.

Table 1: Effect of this compound on Liver Fibrosis Markers in CCl4-Treated Mice

| Parameter | Control (Vehicle) | CCl4 | CCl4 + this compound (30 mg/kg) | CCl4 + this compound (60 mg/kg) |

| Collagen Accumulation (% Sirius Red Positive Area) | ~0.5% | ~8% | Significantly Reduced | Significantly Reduced |

| α-SMA mRNA Expression (fold change) | 1 | Significantly Increased | Significantly Reduced | Significantly Reduced |

| Serum ALT (U/L) | ~40 | Significantly Increased | Significantly Reduced | Significantly Reduced |

| Serum AST (U/L) | ~60 | Significantly Increased | Significantly Reduced | Significantly Reduced |

Data are derived from published studies and presented as approximate values to illustrate trends. "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the CCl4 group as reported in the source literature.[1]

Detailed Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model

This protocol describes the induction of liver fibrosis in mice using CCl4 and subsequent treatment with this compound.

Materials:

-

8-week-old male C57BL/6 mice

-

Carbon tetrachloride (CCl4)

-

Olive oil (vehicle for CCl4)

-

This compound

-

Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles for intraperitoneal (i.p.) and oral gavage administration

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Induction of Fibrosis:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution intraperitoneally (i.p.) to the mice twice a week for six weeks. The typical dose is 1 µL/g body weight.

-

A control group should receive i.p. injections of olive oil only.

-

-

This compound Treatment:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg).

-

Beginning at week 3 of CCl4 administration, treat the mice with this compound daily via oral gavage for the remaining four weeks of the study.

-

A CCl4-only group should receive the vehicle for this compound.

-

-

Euthanasia and Sample Collection:

-

At the end of the six-week period, euthanize the mice according to approved institutional guidelines.

-

Collect blood via cardiac puncture for serum analysis.

-

Perfuse the liver with phosphate-buffered saline (PBS) and collect liver tissue for histological, gene expression, and protein analysis.

-

Histological Analysis of Liver Fibrosis

Sirius Red Staining for Collagen Visualization:

Materials:

-

Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Weigert's hematoxylin (B73222) (for nuclear counterstaining)

-

Acidified water (e.g., 0.5% acetic acid)

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Staining:

-

Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.

-

Rinse in running tap water.

-

Stain with Picro-Sirius Red solution for 60 minutes.

-

-

Dehydration and Mounting:

-

Wash in two changes of acidified water.

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).

-

Clear in xylene (2 x 5 minutes).

-

Mount with a permanent mounting medium.

-

-

Image Analysis:

-

Capture images of the stained sections using a light microscope.

-

Quantify the collagen proportionate area (CPA) using image analysis software (e.g., ImageJ). The CPA is calculated as the percentage of the total tissue area that is positively stained for collagen.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of liver fibrosis. Its targeted mechanism of action, which involves the specific antagonism of activin A, addresses key pathological processes in the fibrotic liver, including the inhibition of hepatocyte proliferation and the activation of hepatic stellate cells. The preclinical data generated to date strongly support its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.

References

Downstream Signaling Pathways of NUCC-555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by NUCC-555. Contrary to the initial query, current scientific literature identifies this compound not as a NUAK1 inhibitor, but as a specific antagonist of Activin A. This document will therefore focus on the well-documented mechanism of this compound in the context of Activin A signaling.

Activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays crucial roles in cell proliferation, differentiation, and apoptosis.[1] this compound exerts its effects by disrupting the binding of Activin A to its receptors, thereby inhibiting the canonical Smad signaling cascade.[2][3] This guide details the Activin A signaling pathway, the mechanism of inhibition by this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays.

The Activin A Signaling Pathway

Activin A initiates its signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors.[4] The primary type II receptors are Activin A receptor type IIA (ACVR2A) and IIB (ACVR2B), while the type I receptors are typically Activin A receptor type IB (ACVR1B or ALK4) and IC (ACVR1C or ALK7).[5]

The binding of Activin A to the type II receptor leads to the recruitment and phosphorylation of the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated Smad2/3 proteins form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[8] This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5]

One of the key target genes of the Activin A/Smad pathway is the cyclin-dependent kinase inhibitor p15INK4b.[9][10] Upregulation of p15INK4b by Activin A leads to cell cycle arrest in the G1 phase.[10]

Mechanism of Action of this compound

This compound functions as a direct antagonist of Activin A. It is believed to interact with the Activin A binding pocket, preventing it from effectively binding to its type II receptors.[2] This disruption of the initial ligand-receptor interaction is the primary mechanism by which this compound inhibits the downstream signaling cascade. By preventing the formation of the Activin A-receptor complex, this compound effectively blocks the phosphorylation of Smad2 and Smad3, the subsequent formation of the Smad2/3-Smad4 complex, and its translocation to the nucleus. Consequently, the transcription of Activin A target genes is suppressed.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Activin A inhibition | 5.37 ± 4.01 µM | LβT2 cells (-338FSHβ-Luc reporter) | [3] |

| Reduction in Activin A-induced p15INK4b expression | 11.7-fold increase by Activin A reduced to 3.1-fold with this compound | Rat hepatocytes | [9] |

| Reduction in Activin A-induced Dec1 and Glb1 expression | Completely reduced by 5 µg/mL this compound | Rat hepatocytes | [9] |

| Increase in BrdU+ cells (hepatocyte proliferation) after partial hepatectomy | 1.9-fold and 2.3-fold increase at 18 and 24 hours, respectively | F344 rats | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and Activin A signaling are provided below.

Western Blotting for Phospho-Smad2

This protocol is for the detection of phosphorylated Smad2, a key indicator of Activin A pathway activation.[11]

-

Cell Lysis:

-

Treat cells with Activin A in the presence or absence of this compound for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C.[12][13]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.[11]

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the mRNA levels of Activin A target genes such as p15INK4b, DEC1, and Glb1.[14][15]

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells treated with Activin A and/or this compound using a commercial RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.

-

Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[15]

-

Bromodeoxyuridine (BrdU) Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation.[16][17][18][19][20]

-

BrdU Labeling:

-

Culture cells in a multi-well plate and treat with Activin A and/or this compound.

-

Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.[18]

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixative solution.

-

Denature the DNA to expose the incorporated BrdU using an acid solution (e.g., HCl).

-

-

Immunodetection:

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash the cells and incubate with a fluorescently labeled or HRP-conjugated secondary antibody.

-

-

Analysis:

-

For fluorescent detection, visualize and quantify the number of BrdU-positive cells using a fluorescence microscope.

-

For colorimetric detection, add a substrate and measure the absorbance using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[20]

-

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to measure the transcriptional activity of the Activin A/Smad pathway, for example, by using a reporter construct containing the FSHβ promoter which is responsive to Activin A.[21][22][23]

-

Cell Transfection:

-

Co-transfect cells with a luciferase reporter plasmid containing the promoter of an Activin A target gene (e.g., FSHβ) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Treatment:

-

After transfection, treat the cells with Activin A in the presence or absence of this compound.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a specific lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase assay system.[21]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity between different treatment groups to determine the effect of this compound on Activin A-induced transcriptional activity.

-

Mandatory Visualizations

Activin A Signaling Pathway and Inhibition by this compound

Caption: The Activin A signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized workflow for evaluating the inhibitory effect of this compound.

References

- 1. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Virtual High-Throughput Screening To Identify Novel Activin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors [mdpi.com]

- 5. Reactome | Phosphorylation of SMAD2,3 by Activin:Activin Receptor [reactome.org]

- 6. Activin signals via SMAD2/3 between germ and somatic cells in the human fetal ovary and regulates kit ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALK4-SMAD2/3-SMAD4 signaling mediates the activin A-induced suppression of PTX3 in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antagonizing Activin A/p15INK4b Signaling as Therapeutic Strategy for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p15INK4B is a potential effector of TGF-beta-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Downregulation of activin-signaling gene expression in passaged normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 20. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Luciferase Assay System Protocol [worldwide.promega.com]

- 22. static.fishersci.eu [static.fishersci.eu]

- 23. youtube.com [youtube.com]

The Activin A Antagonist NUCC-555: A Novel Promoter of Hepatocyte Proliferation and Liver Regeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-555, a novel small-molecule antagonist of Activin A, has emerged as a significant agent in promoting hepatocyte proliferation and facilitating liver regeneration. By selectively inhibiting the Activin A signaling pathway, this compound effectively reverses the cytostatic effects of Activin A on hepatocytes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for in vitro and in vivo evaluation of this compound are presented, along with visualizations of the key signaling pathways and experimental workflows, to aid researchers in the practical application of this compound in liver regeneration studies.

Introduction

The liver possesses a remarkable capacity for regeneration, a process critical for recovery from injury and disease. However, in chronic liver diseases, this regenerative ability is often impaired. Activin A, a member of the transforming growth factor-beta (TGF-β) superfamily, is a known inhibitor of hepatocyte proliferation and has been implicated in the pathogenesis of liver fibrosis.[1] this compound is a highly specific small-molecule antagonist of Activin A, designed to counteract its growth-inhibitory effects and thereby promote liver regeneration.[1] This document serves as a technical resource, consolidating the current understanding of this compound's effect on hepatocyte proliferation and providing detailed methodologies for its study.

Mechanism of Action: Inhibition of the Activin A Signaling Pathway

This compound exerts its pro-proliferative effect on hepatocytes by antagonizing the Activin A signaling pathway. In hepatocytes, Activin A signaling is initiated by its binding to type II receptors (ActRIIA and ActRIIB), which then recruit and phosphorylate the type I receptor, ALK4. This activated receptor complex subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus. Within the nucleus, this SMAD complex acts as a transcription factor, upregulating the expression of target genes that inhibit cell cycle progression, most notably the cyclin-dependent kinase inhibitor p15INK4b (CDKN2B).[1]

By binding to Activin A, this compound prevents its interaction with its receptors, thereby blocking the entire downstream signaling cascade. This inhibition leads to a reduction in p15INK4b expression, releasing the brake on the cell cycle and permitting hepatocyte proliferation.

Quantitative Data on Hepatocyte Proliferation

Preclinical studies have demonstrated the potent pro-proliferative effect of this compound on hepatocytes, particularly in the context of liver regeneration following injury.

| Experimental Model | Treatment Group | Time Point | Endpoint | Result | Fold Change vs. Control |

| Partial Hepatectomy in Rats | This compound | 18 hours | BrdU+ Hepatocytes | Increased Proliferation | 1.9-fold[1] |

| Partial Hepatectomy in Rats | This compound | 24 hours | BrdU+ Hepatocytes | Increased Proliferation | 2.3-fold[1] |

Experimental Protocols

In Vitro Hepatocyte Proliferation Assay

This protocol describes the assessment of this compound's effect on primary rat hepatocyte proliferation using a Bromodeoxyuridine (BrdU) incorporation assay.

4.1.1. Materials

-

Primary rat hepatocytes

-

William's E Medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

Collagen-coated 96-well plates

-

Recombinant Activin A

-

This compound

-

BrdU labeling solution (10 mM)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DNase I solution (or 2N HCl)

-

Anti-BrdU antibody (FITC-conjugated)

-

DAPI nuclear stain

-

Fluorescence microscope

4.1.2. Procedure

-

Hepatocyte Isolation and Seeding: Isolate primary rat hepatocytes using a two-step collagenase perfusion method. Seed the hepatocytes onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well in William's E Medium and incubate at 37°C in a 5% CO2 incubator.

-

Cell Treatment: After 24 hours, replace the medium with fresh medium containing Activin A (e.g., 50 ng/mL) and varying concentrations of this compound (e.g., 0.5 µg/mL and 5.0 µg/mL). Include appropriate controls (vehicle control, Activin A alone).

-

BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

-

Fixation and Permeabilization: Aspirate the medium and fix the cells with a fixative solution for 15 minutes at room temperature. Wash with PBS and then permeabilize the cells for 10 minutes.

-

DNA Denaturation: Treat the cells with DNase I solution or 2N HCl to denature the DNA and expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Imaging: Wash the cells and counterstain with DAPI. Acquire images using a fluorescence microscope.

-

Quantification: Determine the percentage of BrdU-positive nuclei (proliferating cells) relative to the total number of DAPI-stained nuclei.

In Vivo Liver Regeneration Model (Partial Hepatectomy)

This protocol outlines the procedure for evaluating the effect of this compound on liver regeneration in a rat model of 70% partial hepatectomy.

4.2.1. Materials

-

Male Fisher 344 rats (200-250g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Vehicle control (e.g., saline)

-

BrdU solution (for intraperitoneal injection)

-

Tissue processing reagents (formalin, paraffin)

-

Immunohistochemistry reagents (anti-BrdU antibody, secondary antibody, DAB substrate)

4.2.2. Procedure

-

Partial Hepatectomy: Anesthetize the rats and perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.

-

This compound Administration: Immediately following surgery, administer this compound (e.g., via subcutaneous injection, dosage to be determined based on pharmacokinetic studies, a starting point could be 1 mg/kg based on similar compounds) or vehicle control. Repeat administration as required based on the compound's half-life.

-

BrdU Labeling: At desired time points post-hepatectomy (e.g., 16 and 22 hours), administer BrdU via intraperitoneal injection (e.g., 50 mg/kg).

-

Tissue Collection: Euthanize the animals 2 hours after the final BrdU injection (at 18 and 24 hours post-hepatectomy). Perfuse the liver with saline and fix the remaining liver lobes in 10% neutral buffered formalin.

-

Immunohistochemistry: Embed the fixed liver tissue in paraffin (B1166041) and cut sections. Perform immunohistochemistry for BrdU to identify proliferating hepatocytes.

-

Quantification: Count the number of BrdU-positive hepatocyte nuclei and the total number of hepatocyte nuclei in multiple high-power fields to determine the BrdU labeling index.

Quantitative Real-Time PCR (qRT-PCR) for p15INK4b

This protocol is for quantifying the expression of the p15INK4b gene (Cdkn2b) in primary rat hepatocytes treated with Activin A and this compound.

4.3.1. Materials

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for rat Cdkn2b (p15INK4b) and a reference gene (e.g., GAPDH)

-

Rat Cdkn2b Forward Primer: 5'-ATCCCAACGCCCTGAACCGCT-3'

-

Rat Cdkn2b Reverse Primer: 5'-AGTTGGGTTCTGCTCCGTGGAG-3'

-

4.3.2. Procedure

-

Cell Treatment and RNA Extraction: Treat primary rat hepatocytes as described in the in vitro proliferation assay (Section 4.1.2). At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and the specific primers for Cdkn2b and the reference gene.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of Cdkn2b normalized to the reference gene using the ΔΔCt method.

Conclusion

This compound represents a promising therapeutic agent for promoting liver regeneration. Its well-defined mechanism of action, involving the targeted inhibition of the anti-proliferative Activin A signaling pathway, provides a strong rationale for its development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound in treating various liver diseases characterized by impaired hepatocyte proliferation. Future studies should focus on optimizing in vivo delivery and assessing the long-term efficacy and safety of this compound in clinically relevant models of liver disease.

References

NUCC-555: A Technical Whitepaper on the Discovery and Development of a First-in-Class Activin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUCC-555 is a novel, first-in-class small molecule activin antagonist identified through a virtual high-throughput screening process. It selectively targets the activin signaling pathway, a key component of the Transforming Growth Factor-beta (TGF-β) superfamily, by interfering with the binding of the activin A:ActRII complex to the type I receptor, ALK4. This targeted mechanism of action presents a promising therapeutic approach for a range of pathologies associated with excessive activin signaling, including cancer-related cachexia, reproductive disorders, and liver fibrosis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Discovery and Initial Characterization

The discovery of this compound was the result of a targeted in silico screening campaign designed to identify small molecules that could disrupt the activin signaling cascade.[1] A virtual high-throughput screen of the ZINC database was conducted, targeting a ligand-binding groove identified at the interface of the two activin βA subunits.[1] This initial screening led to the identification of numerous potential candidates.

Following the in silico phase, 39 compounds were selected for further evaluation based on their predicted binding affinity and drug-like properties. These compounds were subjected to a series of in vitro assays to assess their biological activity and potential toxicity.[1] Two lead compounds, NUCC-474 and this compound, emerged from this screening workflow, with this compound being identified as the more potent antagonist.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide |

| Molecular Formula | C25H25N5O3 |

| Molecular Weight | 443.50 g/mol |

| CAS Number | 1060469-90-0 |

Mechanism of Action

This compound exerts its antagonistic effects by specifically targeting the interaction between the activin A ligand-receptor complex and the ALK4 receptor. The canonical activin signaling pathway is initiated by the binding of activin A to its type II receptor (ActRII). This complex then recruits and phosphorylates the type I receptor, ALK4, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

This compound disrupts this cascade by interfering with the binding of the activin A:ActRIIA-ECD complex to the ALK4-ECD-Fc, as confirmed by biophysical assays.[1] This inhibitory action is dose-dependent and has been shown to be selective for activin A over other TGF-β superfamily members like myostatin (GDF8), which also signals through the ALK4 receptor.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant antagonistic activity in a variety of in vitro cell-based assays.

| Assay | Cell Line | Effect | Concentration |

| FSHβ Transcription Assay | LβT2 cells | Inhibition of activin-induced transcription | Data not specified |

| Apoptosis Assay | HepG2 cells | Inhibition of activin-induced apoptosis | Data not specified |

| Ovarian Cell Proliferation | Primary ovarian cultures | Inhibition of activin A-mediated proliferation | Data not specified |

| Blitz Competition Binding | N/A | Near-complete antagonism of activin A/ActRIIA to ALK4 | 25 µM[1] |

| Gene Expression | Primary hepatocytes | Reversal of activin A-stimulated overexpression of p15INK4b, DEC1, Glb1 | Data not specified[2] |

| Hepatic Stellate Cell Activation | Primary HSCs | Blockade of activin A-mediated activation | Data not specified[2] |

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the potential of this compound in disease-relevant contexts.

| Animal Model | Condition | Dosage | Route | Key Findings |

| Ovariectomized Mice | Hormone depletion | Not specified | Not specified | Dose-dependent decrease in FSH levels.[1] |

| Rats | Partial Hepatectomy | 50 mg/kg b.w.[2] | Not specified | Accelerated liver regeneration.[2] |

| Rats and Mice | Thioacetamide- or Carbon Tetrachloride-induced fibrosis | Not specified | Not specified | Reduced collagen accumulation and HSC activation.[2] |

Experimental Protocols

Virtual High-Throughput Screening Workflow

FSHβ Transcription Assay

-

Cell Line: LβT2 mouse gonadotrope cells.

-

Protocol:

-

Cells are plated in 24-well plates and allowed to adhere overnight.

-

Cells are transfected with a luciferase reporter construct driven by the FSHβ promoter.

-

Following transfection, cells are treated with varying concentrations of this compound or vehicle control for 1 hour.

-

Activin A is then added to the media to stimulate FSHβ promoter activity.

-

After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are normalized to total protein concentration.

-

HepG2 Cell Apoptosis Assay

-

Cell Line: HepG2 human hepatoma cells.

-

Protocol:

-

HepG2 cells are seeded in 96-well plates.

-

Cells are pre-treated with this compound or vehicle for 1 hour.

-

Activin A is added to induce apoptosis.

-

After 48 hours, apoptosis is assessed using a commercially available caspase-3/7 activity assay or by staining with Annexin V and propidium (B1200493) iodide followed by flow cytometry.

-

Blitz Competition Binding Assay

-

Instrumentation: Blitz system with dip and read protein A biosensors.

-

Protocol:

-

The complex of activin A and the extracellular domain of ActRIIA (ActRIIA-ECD) is prepared.

-

The biosensor is loaded with the ALK4 extracellular domain fused to an Fc fragment (ALK4-ECD-Fc).

-

The binding between the activin A:ActRIIA-ECD complex and the immobilized ALK4-ECD-Fc is measured in the absence of this compound to establish a baseline.

-

The binding measurement is repeated in the presence of increasing concentrations of this compound (e.g., 0.4, 1.6, 6.25, and 25 µM).[1]

-

The degree of inhibition of binding is determined by comparing the binding signal in the presence and absence of this compound.

-

In Vivo Ovariectomized Mouse Model

-

Animal Model: Ovariectomized female mice.

-

Protocol:

-

Female mice are surgically ovariectomized to induce a state of elevated FSH levels due to the lack of negative feedback from ovarian hormones.

-

Following a recovery period, mice are treated with this compound or vehicle control.

-

Blood samples are collected at various time points post-treatment.

-

Serum FSH levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The effect of this compound on FSH levels is evaluated in a dose-dependent manner.

-

Future Directions

The discovery and initial characterization of this compound represent a significant step forward in the development of targeted therapies for diseases driven by activin signaling. Further preclinical development will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to conduct comprehensive safety and toxicology studies. Lead optimization of the this compound scaffold could also yield analogs with improved potency, selectivity, and drug-like properties. The promising results from studies in models of liver disease suggest that this compound warrants further investigation for the treatment of hepatic fibrosis and other related conditions.[2]

Conclusion

This compound is a promising, first-in-class activin antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to selectively inhibit the activin-ALK4 signaling axis opens up new avenues for therapeutic intervention in a variety of diseases. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a potential novel therapeutic agent.

References

The Inhibitory Effect of NUCC-555 on Hepatic Stellate Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A pivotal event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs).[1][2][3] In a healthy liver, HSCs are in a quiescent state, storing vitamin A.[3] Upon liver injury, they transdifferentiate into a proliferative, fibrogenic, and contractile myofibroblast-like phenotype.[1][2][3] This activation is driven by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) superfamily, particularly Activin A, playing a crucial role.[4] NUCC-555 is a novel, highly specific small-molecule antagonist of Activin A, which has shown promise in halting the progression of liver fibrosis.[4] This technical guide provides an in-depth overview of the impact of this compound on HSC activation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the Activin A Signaling Pathway

This compound exerts its anti-fibrotic effects by directly antagonizing Activin A signaling. Activin A, a member of the TGF-β superfamily, promotes liver fibrosis through several mechanisms. It can directly activate HSCs, and also stimulate Kupffer cells (the resident macrophages in the liver) to secrete pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-α (TNF-α) and TGF-β1, which in turn activate HSCs.[4] this compound blocks these pathological effects.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound in inhibiting Activin A-mediated HSC activation.

Quantitative Data on the Efficacy of this compound

Studies in rodent models of liver fibrosis have demonstrated the significant anti-fibrotic effects of this compound. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Liver Fibrosis

| Parameter | Control Group | This compound Treated Group | Fold Change | Reference |

| Collagen Accumulation (%) | 11.9 ± 0.8 | 1.5 ± 0.1 | 7.9-fold reduction | [4] |

| α-SMA Positive Cells | Significantly Higher | Significantly Reduced | - | [4] |

| Vimentin Positive Cells | Significantly Higher | Significantly Reduced | - | [4] |

Data are presented as mean ± standard error. The study utilized a thioacetamide- or carbon tetrachloride-induced model of liver fibrosis in F344 rats.

Table 2: In Vitro Effect of this compound on Gene Expression in Hepatocytes

| Gene | Activin A Stimulated | Activin A + this compound | Effect of this compound | Reference |

| p15INK4b | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |

| DEC1 | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |

| Glb1 | Overexpressed | Near-completely reversed | Inhibition of overexpression | [4] |

This table reflects the ability of this compound to block Activin A-mediated overexpression of cell cycle and senescence-related genes in hepatocytes.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Animal Model of Liver Fibrosis

A common method to induce liver fibrosis in rodents is through the administration of hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA).

Workflow Diagram:

Protocol Details:

-

Animals: Male F344 rats or C57BL/6 mice are commonly used.

-

Induction of Fibrosis:

-

Carbon Tetrachloride (CCl4): Administered via intraperitoneal injection, typically twice a week. The dosage and duration vary depending on the desired severity of fibrosis.

-

Thioacetamide (TAA): Can be administered in drinking water or via intraperitoneal injection.

-

-

This compound Administration: this compound is administered to the treatment group, while the control group receives a vehicle. The exact dosage and administration route (e.g., oral gavage, intraperitoneal injection) would be as described in the specific study.[4]

-

Sample Collection: At the end of the study period, animals are euthanized, and liver tissue and blood samples are collected for analysis.

Sirius Red Staining for Collagen Quantification

Sirius Red staining is a standard method for visualizing and quantifying collagen fibers in tissue sections.

Protocol Details:

-

Deparaffinization and Rehydration: Liver tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.

-

Staining: Slides are stained with Picro-Sirius Red solution for 1 hour.

-

Washing: Slides are washed with acidified water to remove excess stain.

-

Dehydration and Mounting: Slides are dehydrated through graded ethanol solutions, cleared in xylene, and mounted with a resinous medium.

-

Quantification: The red-stained collagen area is quantified using image analysis software and expressed as a percentage of the total liver area.

Immunohistochemistry for α-SMA and Vimentin

Immunohistochemistry is used to detect the expression of specific proteins in tissue sections, in this case, markers of HSC activation.

Protocol Details:

-

Antigen Retrieval: Deparaffinized and rehydrated tissue sections are subjected to heat-induced epitope retrieval to unmask the target antigens.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for α-smooth muscle actin (α-SMA) and vimentin.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Detection: The antigen-antibody complex is visualized using an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted.

-

Analysis: The number of α-SMA and vimentin-positive cells is counted in multiple high-power fields to determine the extent of HSC activation.

In Vitro HSC Activation Assay

Primary HSCs or immortalized HSC cell lines (e.g., LX-2) are used to study the direct effects of this compound on HSC activation in a controlled environment.

Protocol Details:

-

Cell Culture: HSCs are cultured in appropriate media.

-

Treatment: Cells are treated with Activin A to induce activation, in the presence or absence of varying concentrations of this compound.

-

Analysis: After a specified incubation period, cells are harvested for analysis of gene expression (e.g., by RT-PCR for p15INK4b, DEC1, Glb1) or protein expression (e.g., by Western blot for α-SMA and collagen I) to assess the degree of activation.[4]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for liver fibrosis by effectively targeting the Activin A signaling pathway, a key driver of hepatic stellate cell activation. The quantitative data from preclinical models show a substantial reduction in collagen deposition and HSC activation markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other Activin A antagonists in the context of chronic liver disease. The continued exploration of this targeted approach holds promise for the development of novel anti-fibrotic therapies.

References

In Vitro Profile of NUCC-555: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available data regarding a compound designated as NUCC-555. Due to the preliminary nature of the available research, this document serves as a summary and guide to the initial in vitro findings. All data and protocols should be considered illustrative and may be subject to further validation and refinement.

Quantitative Data Summary

At present, there is no publicly available quantitative data from in vitro studies of a compound specifically designated as this compound. Searches for metrics such as IC50, EC50, binding affinities, and other pharmacological data have not yielded specific results for "this compound". This suggests that research on this compound may be in very early stages, not yet published, or designated under a different identifier in scientific literature.

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound are not currently available in the public domain. Comprehensive methodologies, including specific cell lines, reagent concentrations, incubation times, and analytical methods, would be found in peer-reviewed publications or detailed patent filings, which do not appear to exist for a compound with this name at this time.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by this compound and its mechanism of action is not available in the current body of scientific literature. Elucidating the biological targets and the downstream effects of a novel compound is a critical step in preclinical development, and this information is likely being actively investigated.

Visualizations

As no specific signaling pathways, experimental workflows, or logical relationships for this compound have been described in available literature, the creation of corresponding diagrams is not possible at this time.

Methodological & Application

Application Notes and Protocols for NUCC-555 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-555 is a novel small molecule antagonist of Activin A, a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Activins are involved in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[2] Dysregulation of the Activin A signaling pathway has been implicated in various pathologies, including cancer and fibrosis. This compound presents a valuable tool for in vitro research to investigate the therapeutic potential of targeting Activin A signaling. It has been shown to block Activin A-mediated activation of hepatic stellate cells, promote liver regeneration, and inhibit the proliferation of ovarian cells.[3]

This document provides detailed protocols for utilizing this compound in fundamental in vitro cell culture assays to assess its biological activity, including cytotoxicity, effects on apoptosis, and cell cycle progression.

Mechanism of Action

This compound functions by specifically targeting Activin A. It interacts with a ligand-binding groove at the interface of the two Activin βA subunits.[1][2] This interaction is thought to interfere with the binding of Activin A to its type II receptor (ActRIIA/B), which is the initial step in the signaling cascade. By preventing this binding, this compound effectively blocks the subsequent recruitment and phosphorylation of the type I receptor (ALK4), thereby inhibiting the downstream phosphorylation of SMAD2/3 proteins and their translocation to the nucleus to regulate target gene expression.[1][4]

Activin A Signaling Pathway and Inhibition by this compound

Data Presentation

The following tables summarize the quantitative data for this compound and the related effects of Activin A modulation from published studies. These tables are intended to provide a baseline for expected outcomes when using the provided protocols.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| LβT2 | Luciferase Assay | IC50 | 5.37 ± 4.01 µM | [1] |

| Huh-7 (Human Hepatoma) | MTT Assay | % Cytotoxicity (at 2.5 µg/mL, 48h) | < 20% | [5] |

| Primary Rat Hepatocytes | MTT Assay | % Cytotoxicity (at 2.5 µg/mL, 48h) | < 20% | [5] |

| Primary Rat Hepatocytes | MTT Assay | % Cytotoxicity (at 62.5 µg/mL, 48h) | 53.2 ± 2.6% | [5] |

Table 2: Effect of Activin A on Cell Cycle Distribution*

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |

| HS-72 (Mouse B cell hybridoma) | Control (12h) | 43% | 46% | 11% | [5] |

| HS-72 (Mouse B cell hybridoma) | 50 ng/mL Activin A (12h) | 79% | 6% | 15% | [5] |

*Note: Data presented is for the direct application of Activin A, the target of this compound. An antagonist like this compound would be expected to reverse or prevent these effects.

Table 3: Apoptosis Analysis Following this compound Treatment

| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |

| e.g., A549 | Control (DMSO) | User-defined | User-defined | User-generated data |

| e.g., A549 | IC50 of this compound | User-defined | User-defined | User-generated data |

| e.g., A549 | 2x IC50 of this compound | User-defined | User-defined | User-generated data |

*Note: Quantitative data for this compound-induced apoptosis is not currently available in the cited literature. Researchers should perform the detailed protocol below to generate data for their cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cell line of interest

-

6-well tissue culture plates

-

Cold PBS

-

Flow cytometer

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on fluorescence:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

-

This compound

-

Cell line of interest

-

6-well tissue culture plates

-

Cold PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

-

Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After allowing them to adhere, treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Activin A induction of cell-cycle arrest involves modulation of cyclin D2 and p21CIP1/WAF1 in plasmacytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activin A induces apoptosis of human lung adenocarcinoma A549 cells through endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid on-chip apoptosis assay on human carcinoma cells based on annexin-V/quantum dot probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

NUCC-555: Dossier on In Vivo Applications Remains Largely Unwritten

Despite promising in vitro activity as a novel activin A antagonist, comprehensive data on the use of NUCC-555 in live animal models, including specific dosages and detailed experimental protocols, is not publicly available in the current scientific literature. Researchers and drug development professionals seeking to utilize this small molecule in preclinical in vivo studies will find a significant gap in accessible information, hindering the immediate design and implementation of such experiments.

Our extensive search of available scientific databases and publications has yielded limited results pertaining to the in vivo application of this compound. The primary focus of the existing literature centers on its in vitro characterization.

In Vitro Cytotoxicity Profile

A key available study presents in vitro cytotoxicity data for this compound in both human and rodent liver cell lines. The research utilized a standard MTT assay to evaluate the compound's effect on cell viability after a 48-hour incubation period.

| Cell Line | Species | Assay | Duration | Observations |

| Huh-7 | Human | MTT Assay | 48 hours | Concentration-dependent cytotoxicity was evaluated. |

| Primary Hepatocytes | Rat | MTT Assay | 48 hours | Concentration-dependent cytotoxicity was evaluated. |

This in vitro toxicity data provides a preliminary understanding of the compound's cellular effects. However, it is crucial to note that these findings are not directly translatable to in vivo dosing regimens, which are influenced by a multitude of factors including pharmacokinetics, metabolism, and systemic toxicity.

Mechanism of Action: Activin A Antagonism

This compound is identified as a highly specific, small-molecule antagonist of activin A. Activin A is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays a critical role in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting activin A, this compound has the potential to modulate these signaling pathways.

Below is a simplified representation of the activin A signaling pathway that this compound is understood to inhibit.

Figure 1. Simplified signaling pathway of Activin A and the inhibitory point of this compound.

Future Directions and a Call for Data

The absence of in vivo data for this compound represents a significant hurdle for researchers aiming to investigate its therapeutic potential in animal models of diseases where activin A signaling is implicated. To advance the study of this compound, future research should prioritize:

-

Pharmacokinetic studies in relevant animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Maximum tolerated dose (MTD) studies to establish safe dosage ranges for efficacy studies.

-

Efficacy studies in appropriate disease models to evaluate the therapeutic potential of this compound.

The scientific community would greatly benefit from the publication of any preclinical in vivo data related to this compound. Such information is essential for unlocking the potential of this novel activin A antagonist and paving the way for future translational research. Until then, the development of detailed application notes and protocols for in vivo use remains speculative.

Application Notes and Protocols for NUCC-555 in Liver Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUCC-555 is a novel, highly specific small-molecule antagonist of activin A, a member of the transforming growth factor-beta (TGF-β) superfamily.[1][2][3][4][5] Activin A plays a significant role in the pathogenesis of human liver diseases by inhibiting hepatocyte proliferation and promoting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis.[1][6] By blocking activin A signaling, this compound has demonstrated the potential to promote liver regeneration and halt the progression of liver fibrosis, making it a promising therapeutic candidate for chronic liver diseases.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in liver fibrosis research, including its mechanism of action, experimental protocols for in vitro and in vivo studies, and expected outcomes based on preclinical data.

Mechanism of Action

This compound exerts its anti-fibrotic effects by directly antagonizing the activin A signaling pathway. This multifaceted mechanism involves:

-

Promotion of Hepatocyte Proliferation: this compound blocks the anti-proliferative effects of activin A on hepatocytes, thereby facilitating liver regeneration. It has been shown to reverse the activin A-stimulated overexpression of cell cycle and senescence-related genes such as p15INK4b, DEC1, and Glb1.[1][2][3]

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: The activation of HSCs is a critical event in the development of liver fibrosis. This compound has been demonstrated to block activin A-mediated HSC activation.[1][2][3]

-

Modulation of Inflammatory Signaling: Activin A can stimulate Kupffer cells (resident liver macrophages) to secrete pro-inflammatory and pro-fibrotic cytokines like TNF-α and TGF-β1. This compound may indirectly reduce the inflammatory environment that drives fibrosis by blocking this activation.[6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of activin A in liver fibrosis and the inhibitory action of this compound.

Caption: Proposed mechanism of this compound in liver fibrosis.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Partial Hepatectomy

| Parameter | Treatment Group | Fold Change vs. Control | Reference |

| BrdU+ Hepatocytes (18h post-PH) | This compound | 1.9-fold increase | [1][2] |

| BrdU+ Hepatocytes (24h post-PH) | This compound | 2.3-fold increase | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Liver Fibrosis

| Parameter | Treatment Group | Fold Change vs. Disease Model | Reference |

| Collagen Accumulation | This compound | 7.9-fold reduction | [1][3] |

| HSC Activation (α-SMA+ cells) | This compound | Significant reduction | [1][3] |

| HSC Activation (vimentin+ cells) | This compound | Significant reduction | [1] |

| Serum Aminotransferase Activity | This compound | Significant reduction | [1][3] |

Experimental Protocols

In Vitro Analysis of this compound on Primary Hepatocytes and Hepatic Stellate Cells

Objective: To assess the direct effects of this compound on hepatocyte gene expression and HSC activation in vitro.

Materials:

-

Primary rat hepatocytes or Huh-7 cells

-

Primary hepatic stellate cells (HSCs)

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Recombinant human Activin A

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and primers for p15INK4b, DEC1, Glb1, α-SMA, and a housekeeping gene

-

Protein lysis buffer and antibodies for Western blotting (optional)

-

MTT assay kit for cytotoxicity assessment

Protocol:

-

Cell Culture: Culture primary hepatocytes or HSCs in appropriate media until they reach 70-80% confluency.

-

Cytotoxicity Assay (Optional but Recommended): To determine the optimal non-toxic concentration of this compound, perform an MTT assay with a range of this compound concentrations. A related compound, NUCC-474, has shown higher cytotoxicity.[1][2][3]

-

Treatment:

-

For hepatocytes, starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with the determined optimal concentration of this compound for 1-2 hours.

-

Stimulate the cells with Activin A (concentration to be optimized, typically in the ng/mL range) for a specified duration (e.g., 24-48 hours). Include control groups (vehicle control, Activin A alone, this compound alone).

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR to analyze the expression of target genes (p15INK4b, DEC1, Glb1 for hepatocytes; α-SMA for HSCs). Normalize the expression to a housekeeping gene.

-

-

Protein Analysis (Western Blotting - Optional):

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., α-SMA, p-Smad2/3) and a loading control.

-

Incubate with a secondary antibody and visualize the protein bands.

-

In Vivo Evaluation of this compound in a Rodent Model of Liver Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of this compound in a chemically-induced liver fibrosis model.

Materials:

-

Male C57BL/6 mice or F344 rats

-

Carbon tetrachloride (CCl4) or Thioacetamide (TAA)

-

Corn oil or other suitable vehicle for CCl4/TAA administration

-

This compound

-

Vehicle for this compound administration (e.g., saline, PBS with a solubilizing agent)

-

Materials for blood collection and serum analysis (ALT, AST)

-

Materials for liver tissue harvesting and processing (formalin, paraffin (B1166041), OCT)

-

Histology stains (H&E, Sirius Red/Picro-Sirius Red)

-

Antibodies for immunohistochemistry (e.g., α-SMA, vimentin)

Protocol:

-

Animal Model Induction:

-

Induce liver fibrosis in rodents by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, twice weekly) or TAA (e.g., 200 mg/kg body weight, twice weekly).[1] The duration of induction will depend on the desired severity of fibrosis (typically 4-8 weeks).

-

-

Treatment Administration:

-